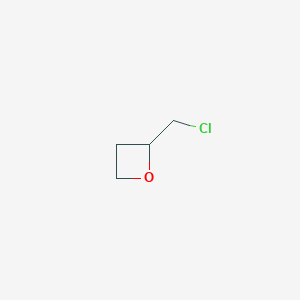

2-(Chloromethyl)oxetane

Übersicht

Beschreibung

2-(Chloromethyl)oxetane (2-CM) is a versatile chemical reagent used in a variety of synthetic transformations in organic and medicinal chemistry. It is a colorless liquid with a pungent odor, and is often referred to as 2-chloroformaldehyde. It is a strong electrophile and is used as a source of reactive chloromethyl groups in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis of New Oxetane Derivatives

2-(Chloromethyl)oxetane serves as a key intermediate in the synthesis of new oxetane derivatives. These derivatives are explored for their potential in various fields, including medicinal chemistry and material science . The chloromethyl group in 2-(Chloromethyl)oxetane can undergo further chemical transformations, allowing for the creation of a diverse range of oxetane-based compounds with varying properties.

Photo-Cationic Polymerization

This compound plays a significant role in photo-cationic polymerization processes. It has been used to enhance the curing properties of polymers when exposed to UV light . The presence of the oxetane ring structure contributes to the improved solvent resistance and flexibility of the cured films, making it valuable in the development of coatings and adhesives.

Drug Discovery and Design

In drug discovery, 2-(Chloromethyl)oxetane is utilized for the functionalization of molecules, impacting the structural patterns in drug compounds . The incorporation of an oxetane motif can influence the pharmacokinetic and pharmacodynamic properties of the drugs, potentially leading to compounds with better efficacy and reduced side effects.

Radical Ring-Opening Reactions

The compound’s ability to undergo radical ring-opening reactions has been a subject of study. These reactions can generate radical species that are useful in synthetic organic chemistry, providing access to a variety of complex molecules .

Wirkmechanismus

Target of Action

2-(Chloromethyl)oxetane, also known as 2-chloroMethyloxetane, is a synthetic organic compound Oxetanes in general have been employed to improve drugs’ physicochemical properties .

Mode of Action

It’s known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening . This process is sensitive to epoxide substitution .

Biochemical Pathways

Oxetane rings can be formed through various chemical reactions, including ring-closing approaches and [2+2] cycloadditions . These processes form both C−C and C−O bonds .

Pharmacokinetics

Oxetanes are considered more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Action Environment

The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .

Eigenschaften

IUPAC Name |

2-(chloromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-4-1-2-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJUELTVQKBEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621919 | |

| Record name | 2-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)oxetane | |

CAS RN |

45377-87-5 | |

| Record name | 2-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.